molecular formula C5H8F4O B13591940 3,3,4,4-Tetrafluoropentan-1-ol

3,3,4,4-Tetrafluoropentan-1-ol

Cat. No.: B13591940
M. Wt: 160.11 g/mol
InChI Key: VCMKSUIGXVJIPG-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluorobutanal with a suitable reducing agent, such as sodium borohydride, to yield the desired alcohol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. One such method includes the fluorination of pentan-1-ol using elemental fluorine or a fluorinating agent like sulfur tetrafluoride. This process requires careful handling and specific reaction conditions to achieve the desired level of fluorination without over-fluorination or degradation of the product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and can influence its binding affinity to specific proteins or enzymes. This can lead to alterations in enzyme activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications. Its structure allows for selective modifications and functionalization, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C5H8F4O

Molecular Weight

160.11 g/mol

IUPAC Name

3,3,4,4-tetrafluoropentan-1-ol

InChI

InChI=1S/C5H8F4O/c1-4(6,7)5(8,9)2-3-10/h10H,2-3H2,1H3

InChI Key

VCMKSUIGXVJIPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCO)(F)F)(F)F

Origin of Product

United States

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